![molecular formula C22H35NO B14203783 2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 850566-18-6](/img/structure/B14203783.png)
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure It is characterized by the presence of tert-butyl groups, a cyclohexylamino substituent, and a cyclohexa-2,4-dien-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted aromatic compounds with various functional groups .
Applications De Recherche Scientifique
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl groups and phenolic structure but lacks the cyclohexylamino substituent.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of tert-butyl groups, cyclohexylamino substituent, and cyclohexa-2,4-dien-1-one core.
Propriétés
Numéro CAS |
850566-18-6 |
|---|---|
Formule moléculaire |
C22H35NO |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(2-methylcyclohexyl)iminomethyl]phenol |
InChI |
InChI=1S/C22H35NO/c1-15-10-8-9-11-19(15)23-14-16-12-17(21(2,3)4)13-18(20(16)24)22(5,6)7/h12-15,19,24H,8-11H2,1-7H3 |
Clé InChI |
NBYTUQPWZJGICE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
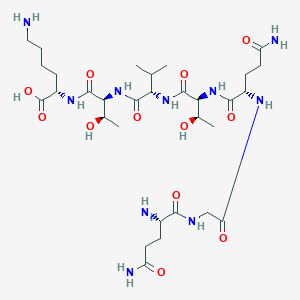
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)

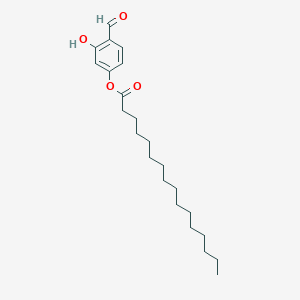

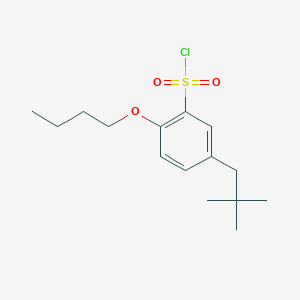
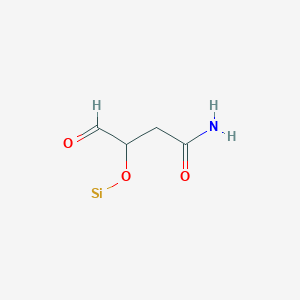
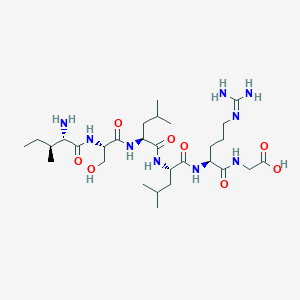
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
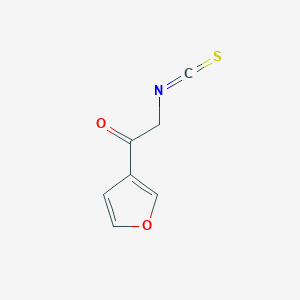
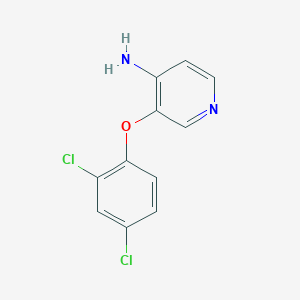
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

